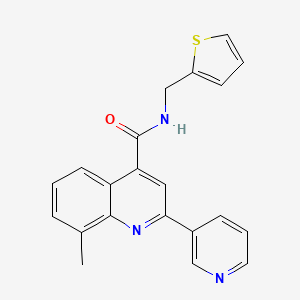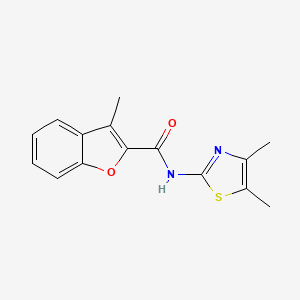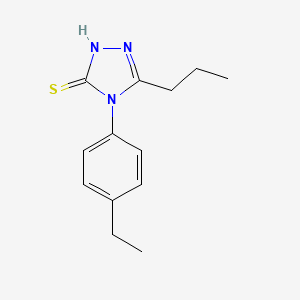![molecular formula C11H15ClN2O3S B4626701 2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide often involves complex reactions that yield novel polymers and functional materials. For example, Padaki et al. (2013) synthesized Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) polymers, which share a similar sulfonamide and chlorophenyl functional group, through a reaction involving succinyl chloride and substituted 4-amino-1-benzenesulphonamide (Padaki et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide has been elucidated through various analytical techniques, including X-ray crystallography. Al-Hourani et al. (2015) determined the structures of tetrazole derivatives featuring chlorophenyl and methylsulfonyl groups, providing insights into the planarity of tetrazole rings and the orientation of aryl rings, which could be analogous to the structural analysis of 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide and chlorophenyl groups have been extensively studied. The synthesis and reactivity of such groups can lead to the formation of various compounds with potential applications. For instance, the preparation of N-(tert-Butoxycarbonyl)sulfamide from Chlorosulfonyl Isocyanate via N-(tert-Butoxycarbonyl)aminosulfonylpyridinium Salt demonstrates the versatility of sulfonamide chemistry in synthesizing compounds that might share reactivity similarities with 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide (Masui et al., 2004).
Physical Properties Analysis
The physical properties of compounds are crucial for their potential application. Studies on polymers and materials similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide, such as those by Padaki et al., involve analyses of water uptake, hydrophilicity, and molecular weight cutoff, which are essential for understanding the behavior of these compounds in different environments (Padaki et al., 2013).
Aplicaciones Científicas De Investigación
Transport of Herbicides through Soil
One study investigated the mobility of chlorsulfuron, a sulfonylurea herbicide, through soil columns to predict its environmental behavior. The research aimed to understand the transport characteristics of this herbicide in different soil types and evaluate the capabilities of the LEACHM (Leaching Estimation and Chemistry Model) for predicting its movement, highlighting the environmental implications of herbicide use in agriculture (R. Veeh, W. Inskeep, F. Roe, A. Ferguson, 1994).
Advancements in Membrane Technology
Another study focused on the synthesis and characterization of novel polymers for desalination membrane applications. Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB) were synthesized and used to prepare polysulfone composite membranes. These membranes were evaluated for their salt rejection and water flux performance, contributing to the development of more efficient desalination technologies (M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013).
Pharmacological Research
Research into gamma-aminobutyric acid (GABA) receptor agonists has identified compounds related to "2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide" for their potential in treating epilepsy. Studies on progabide, a compound with a similar structure, demonstrated broad-spectrum anticonvulsant activities, emphasizing the role of GABA receptor stimulation in controlling convulsions of various origins without significant side effects (P. Worms, H. Depoortere, A. Durand, P. Morselli, K. Lloyd, G. Bartholini, 1982).
Organic Synthesis and Antibiotic Development
In the field of organic synthesis, an efficient process for synthesizing N-(tert-butoxycarbonyl)sulfamide, a precursor for the side chain of the novel carbapenem antibiotic doripenem, was developed. This process highlights the importance of innovative synthetic routes in developing new antibiotics, showcasing the compound's role in facilitating the production of critical pharmaceuticals (T. Masui, M. Kabaki, Hideaki Watanabe, Tatsuya Kobayashi, Y. Masui, 2004).
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-10(11(13)15)14(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHMAGBBZMLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)
![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)
![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)
![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)